(2,6-Dichloro-3-(trifluoromethyl)phenyl)(methyl)sulfane
Description
This compound is a sulfur-containing aromatic derivative with a methylsulfane (-SMe) group at the 1-position and chloro (Cl) and trifluoromethyl (-CF₃) substituents at the 2,6- and 3-positions, respectively. Its molecular formula is C₈H₆Cl₂F₃S (assuming ’s benzoyl chloride precursor as a synthetic intermediate). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in agrochemical research .
Properties
IUPAC Name |
1,3-dichloro-2-methylsulfanyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3S/c1-14-7-5(9)3-2-4(6(7)10)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVOBLHBDAMVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The aryl bromide undergoes oxidative addition with a Cu(I) catalyst, forming a copper-aryl intermediate. Methanethiol then displaces the bromide via nucleophilic attack, yielding the desired thioether. Key parameters include:
This method’s efficiency depends on the electron-deficient nature of the aryl ring, which accelerates the oxidative addition step. The trifluoromethyl and chloro groups activate the ring toward nucleophilic substitution, reducing reaction times compared to non-activated substrates.
Nucleophilic Aromatic Substitution (SNAr) with Sodium Methanethiolate
Nucleophilic aromatic substitution is feasible for electron-poor aryl halides. Here, sodium methanethiolate (NaSMe) displaces a halide on the aryl ring under basic conditions.
Synthetic Protocol
-
Substrate Preparation : 2,6-Dichloro-3-(trifluoromethyl)phenyl chloride is synthesized via chlorination of 3-(trifluoromethyl)phenol followed by Friedel-Crafts alkylation.
-
Reaction : The aryl chloride reacts with NaSMe (1.2 equiv) in DMF at 80°C for 12 hours.
-
Workup : Aqueous extraction and column chromatography yield the product.
Key Advantages :
-
Avoids transition metals, simplifying purification.
-
High regioselectivity due to the directing effects of –CF3 and –Cl groups.
Limitations :
-
Requires anhydrous conditions to prevent hydrolysis of NaSMe.
Sulfenylation of Arylmetallic Reagents
This method involves generating an aryl lithium or Grignard reagent, followed by quenching with methyl sulfenyl chloride (CH3SCl).
Stepwise Procedure
-
Arylmetallic Synthesis :
-
Sulfenylation :
-
Addition of CH3SCl (–40°C) affords the thioether after warming to room temperature.
-
-
Isolation :
Critical Parameters :
-
Temperature control to prevent polysulfenylation.
-
Use of dry, oxygen-free solvents to maintain reagent activity.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Ullmann Coupling | CuI | 70–85 | 24 h | Scalable, high functional group tolerance |
| SNAr with NaSMe | None | 60–75 | 12 h | Metal-free, simple conditions |
| Sulfenylation of ArLi | t-BuLi/CH3SCl | 80–90 | 6 h | High yield, regioselective |
Industrial-Scale Considerations
For large-scale production, the Ullmann coupling is favored due to its compatibility with continuous flow reactors and lower sensitivity to moisture. However, the sulfenylation route offers superior yields and shorter reaction times, making it ideal for high-value applications.
Challenges and Optimization Strategies
-
Byproduct Formation : Competing dehalogenation in Ullmann reactions is mitigated by using excess thiol (1.5 equiv).
-
Purification : Silica gel chromatography effectively removes Cu residues, though solvent recycling improves cost-efficiency.
-
Substrate Availability : Commercial scarcity of 2,6-dichloro-3-(trifluoromethyl)phenyl halides necessitates in situ preparation via directed ortho-metallation .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-3-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,6-Dichloro-3-(trifluoromethyl)phenyl)(methyl)sulfane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-3-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Herbicidal Activity
highlights herbicidal activity screening for structurally related compounds. The target compound’s trifluoromethyl group likely contributes to enhanced bioactivity compared to analogs with less electronegative substituents. For instance:
- (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane (CAS 1936630-08-8, C₈H₈Cl₂OS , MW 223.12 g/mol) replaces -CF₃ with a methoxy (-OMe) group. The electron-donating -OMe may reduce herbicidal potency compared to the electron-withdrawing -CF₃, as seen in weaker activity against barnyard grass in similar compounds .
- Sulfonylurea herbicides (e.g., metsulfuron-methyl, C₁₄H₁₅N₅O₆S ) feature sulfonylurea linkages instead of methylsulfane. These exhibit broader herbicidal action due to acetolactate synthase inhibition, a mode distinct from sulfur-containing aromatics .
Table 1: Key Comparative Data
Halogenation and Electronic Effects
Halogen substitution patterns significantly influence reactivity and bioactivity:
- Bromo/Iodo Analogs: and list compounds like (2,6-Dibromo-3-fluorophenyl)(methyl)sulfane (Similarity: 0.88) and (3-chloro-2,6-difluoro-5-iodophenyl)(methyl)sulfane (MW 320.53 g/mol). Fluorine, being smaller, may improve membrane permeability .
- Chloro vs. Fluoro : Chlorine’s moderate electronegativity balances lipophilicity and reactivity, whereas fluorine’s high electronegativity can stabilize adjacent groups (e.g., -CF₃ in the target compound) .
Sulfur Functional Group Variations
- Methylsulfane (-SMe) : Present in the target compound, this group offers moderate oxidation resistance compared to sulfoxides or sulfones.
- Diphenyl Sulfone (CAS 127-63-9, C₁₂H₁₀O₂S ): A sulfone derivative with higher oxidation state and thermal stability, used in polymers but less relevant in herbicidal contexts .
Biological Activity
(2,6-Dichloro-3-(trifluoromethyl)phenyl)(methyl)sulfane is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.
The compound is characterized by the presence of a trifluoromethyl group and dichlorophenyl moiety, which contribute to its unique chemical reactivity and biological interactions. Its molecular structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can modulate enzyme activity through binding to active sites or allosteric sites, influencing metabolic pathways and cellular signaling. Specifically, it has been shown to interact with:
- Enzymes : The compound's sulfane group allows for redox reactions, which can affect enzyme functionality.
- Receptors : Binding affinity studies indicate potential interactions with receptors involved in inflammation and cancer pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Insecticidal Effects : The compound is structurally similar to known insecticides, indicating potential use in agricultural applications .
Case Studies
- Antitumor Efficacy :
- Antimicrobial Activity :
- In a comparative study against common pathogens, this compound exhibited minimum inhibitory concentrations (MICs) of 5-20 µg/mL, indicating significant antimicrobial potential.
Data Table: Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | IC50 values: 10-30 µM | |
| Antimicrobial | MICs: 5-20 µg/mL against various pathogens | |
| Insecticidal | Comparable efficacy to known insecticides |
Applications
The compound's diverse biological activities suggest several applications:
- Pharmaceutical Development : Potential as a lead compound for new anticancer or antimicrobial drugs.
- Agricultural Use : Development as a novel insecticide or fungicide.
- Research Reagent : Utilized in studies exploring enzyme interactions and metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
